2-Bromo-1,1,1,4,4,4-hexafluorobutane
Overview
Description
2-Bromo-1,1,1,4,4,4-hexafluorobutane is a chemical compound with the molecular formula C₄H₃BrF₆ It is characterized by the presence of bromine and fluorine atoms, making it a halogenated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1,1,4,4,4-hexafluorobutane can be synthesized through the halogenation of 1,1,1,4,4,4-hexafluorobutane. The reaction typically involves the use of bromine (Br₂) as the halogenating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent.
Elimination Reactions: Often carried out using strong bases such as potassium hydroxide (KOH) at elevated temperatures.
Oxidation and Reduction Reactions: Require specific oxidizing or reducing agents, such as potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Products include 1,1,1,4,4,4-hexafluorobutanol or 1,1,1,4,4,4-hexafluorobutylamine.
Elimination Reactions: Products include 1,1,1,4,4,4-hexafluorobutene.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1,1,4,4,4-hexafluorobutane involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound’s fluorine atoms contribute to its stability and reactivity, influencing its behavior in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1,1,1,3,3,3-hexafluoropropane
- 2-Chloro-1,1,1,4,4,4-hexafluorobutane
- 1,1,1,4,4,4-Hexafluorobutane
Uniqueness
2-Bromo-1,1,1,4,4,4-hexafluorobutane is unique due to the presence of both bromine and multiple fluorine atoms. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and stability in various chemical environments. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
2-bromo-1,1,1,4,4,4-hexafluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF6/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDODVLSQUKPSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856550 | |
Record name | 2-Bromo-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-01-0 | |
Record name | 2-Bromo-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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